

# 1,5-Dimethyl-1H-1,2,4-triazol-3-amine chemical properties

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## Compound of Interest

Compound Name: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1296670

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## Technical Guide: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the known chemical properties of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine**. While this compound is commercially available as a research chemical, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are limited in publicly accessible literature. This guide compiles available data and provides general context based on the broader class of 1,2,4-triazole derivatives.

## Core Chemical Properties

**1,5-Dimethyl-1H-1,2,4-triazol-3-amine** is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with two methyl groups and one amino group.

Identifier	Value
IUPAC Name	1,5-dimethyl-1H-1,2,4-triazol-3-amine
CAS Number	34776-19-7[1][2][3][4][5]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>4</sub> [1]
Molecular Weight	112.13 g/mol [1]
InChI	1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) [1]
InChI Key	IUOZPYYXZYMRIJ-UHFFFAOYSA-N[1]
Canonical SMILES	CN1C(C)=NC(N)=N1

## Physicochemical Data

Quantitative data for many physical properties of this specific compound are not readily available. The following table summarizes the known information.

Property	Value	Source / Notes
Physical Form	Powder	[5]
Melting Point	216-217 °C	[5]
Boiling Point	Data Not Available	
Solubility	Data Not Available	For the related compound 3-amino-1,2,4-triazole, it is soluble in water and polar solvents like ethanol and methanol.[6] Similar solubility is anticipated but not confirmed.
Density	Data Not Available	

## Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** are not available in the surveyed literature. For research purposes, the following characteristics would be anticipated based on the structure and data from related 1,2,4-triazole compounds.

### 3.1. $^1\text{H}$ NMR Spectroscopy (Anticipated)

- N-CH<sub>3</sub> Signal: A singlet expected around 3.5-4.0 ppm.
- C-CH<sub>3</sub> Signal: A singlet expected around 2.2-2.6 ppm.
- NH<sub>2</sub> Signal: A broad singlet, chemical shift can vary significantly based on solvent and concentration.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy (Anticipated)

- Triazole Ring Carbons (C3 & C5): Two signals expected in the range of 150-165 ppm.
- N-CH<sub>3</sub> Carbon: A signal expected in the range of 30-40 ppm.
- C-CH<sub>3</sub> Carbon: A signal expected in the range of 10-15 ppm.

### 3.3. IR Spectroscopy (Anticipated)

- N-H Stretch: Two bands for the primary amine (asymmetric and symmetric) are expected in the 3100-3400 cm<sup>-1</sup> region.
- C-H Stretch: Bands expected around 2900-3000 cm<sup>-1</sup>.
- N-H Bend: A band for the primary amine is expected around 1600-1650 cm<sup>-1</sup>.
- C=N Stretch: Bands characteristic of the triazole ring are expected around 1500-1600 cm<sup>-1</sup>.

### 3.4. Mass Spectrometry (Anticipated)

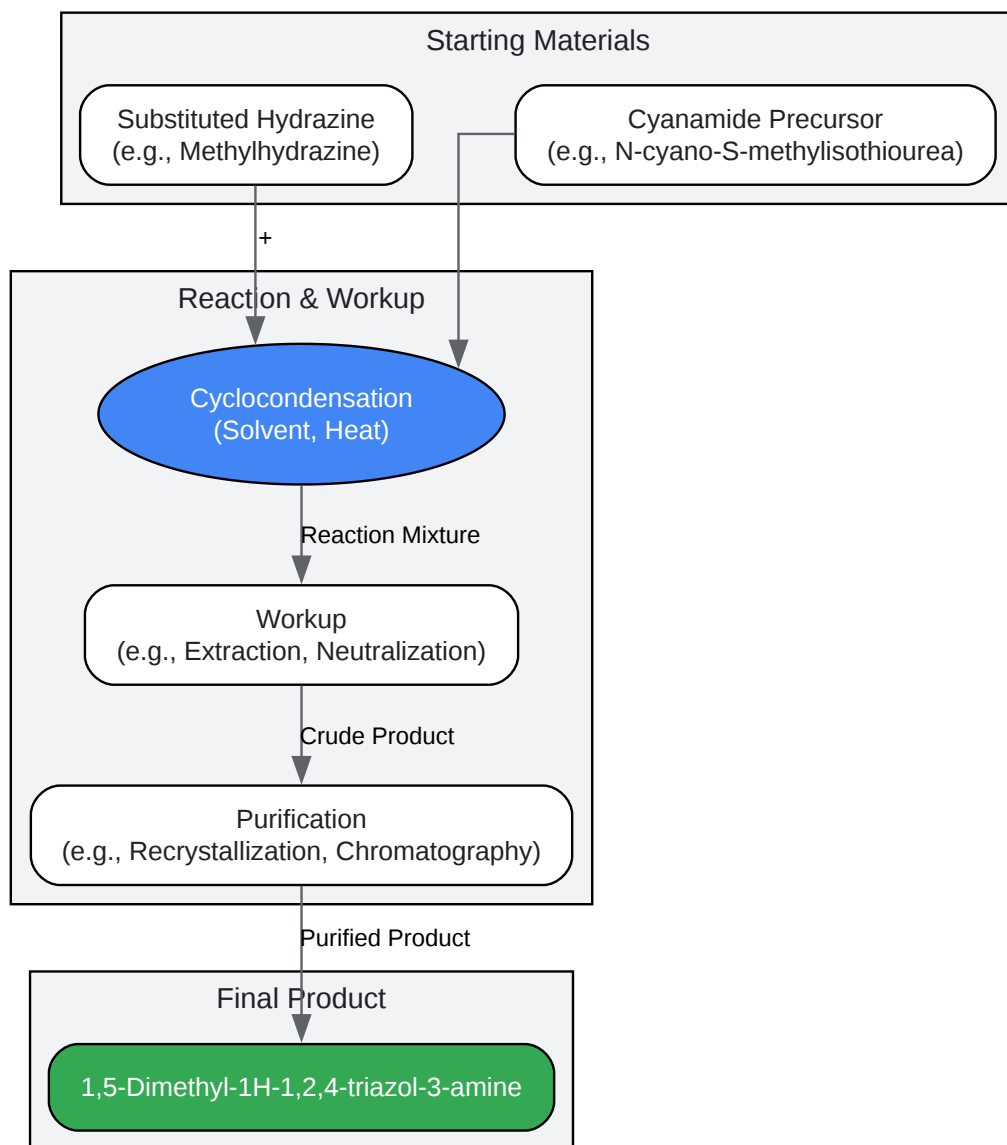
- Molecular Ion [M]<sup>+</sup>: Expected at m/z = 112.
- Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the ring and loss of substituents.

## Experimental Protocols

4.1. Synthesis A specific, detailed experimental protocol for the synthesis of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** is not described in the surveyed scientific literature. However, general methods for synthesizing 1,5-disubstituted-3-amino-1,2,4-triazoles typically involve the cyclization of substituted amidines with hydrazine derivatives or the reaction of N-substituted amidinohydrazides (guanidines) with appropriate reagents.<sup>[7][8]</sup>

One common synthetic route involves the reaction of a substituted hydrazine with a cyanamide or a related precursor. The diagram below illustrates a generalized workflow for the synthesis of this class of compounds.

## Generalized Synthesis of 1,5-Disubstituted-3-amino-1,2,4-triazoles

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Generalized synthetic workflow for 1,5-disubstituted-3-amino-1,2,4-triazoles.

## Biological Activity

There is no specific biological activity or signaling pathway data reported for **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** in the reviewed literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Any investigation into the biological effects of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** would represent a novel area of research.

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